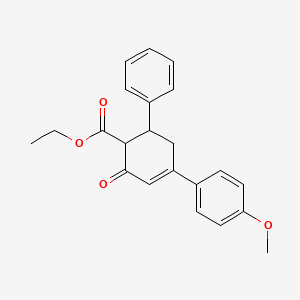

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate is a compound that belongs to a class of organic molecules characterized by a cyclohexene ring with various substituents, including ester, ketone, and aromatic groups. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be extrapolated to understand the compound of interest.

Synthesis Analysis

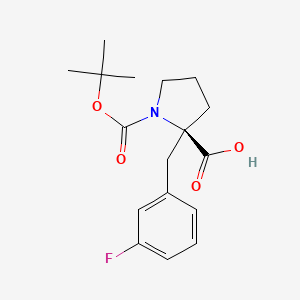

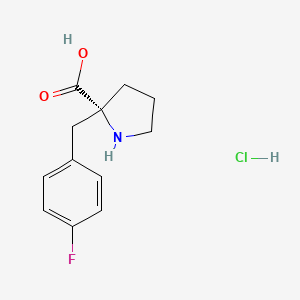

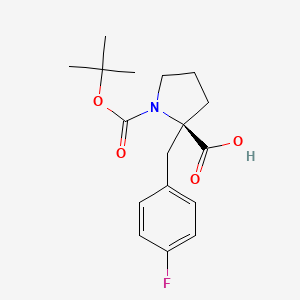

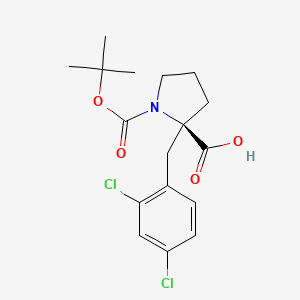

The synthesis of related compounds often involves cyclocondensation reactions, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with high regioselectivity and yields under ultrasound irradiation . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from a related cyclohexenone derivative demonstrates the use of ammonium acetate in glacial acetic acid, showcasing the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed by X-ray diffraction studies. For instance, the crystal and molecular structure of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate was determined, providing detailed information on the geometrical parameters of the molecule . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and interactions.

Chemical Reactions Analysis

Compounds with a cyclohexene core can participate in various chemical reactions. For example, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate undergoes unimolecular skeletal rearrangement at elevated temperatures, leading to a mixture of products formed from a common intermediate . This highlights the potential for complex reaction pathways and the formation of diverse products from a single precursor.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's polarity, solubility, and reactivity. The FT-IR, HOMO-LUMO, MEP, and NBO analyses provide insights into the vibrational frequencies, electronic structure, and stability of the molecules . The first hyperpolarizability of these compounds is also of interest for their potential applications in nonlinear optics .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The study of crystal and molecular structures is a significant application area for compounds like Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate. Crystallography provides insights into the arrangement of atoms within a molecule and its interaction with other molecules, which is essential for understanding material properties and reactivity. One example is the research conducted by Kaur et al., which reported the crystal and molecular structures of similar compounds using single crystal X-ray diffraction data. Their findings revealed disorder in the molecules and weak intermolecular interactions influencing crystal packing stability, important for developing materials with desired physical and chemical properties (Kaur et al., 2012).

Antimicrobial and Antioxidant Properties

Compounds structurally related to Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate have been explored for their potential antimicrobial and antioxidant properties. For instance, Raghavendra et al. synthesized a series of compounds and screened them for in vitro antimicrobial and antioxidant activities. They found that some of these compounds showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Synthetic Applications in Medicinal Chemistry

The synthetic versatility of cyclohexenone derivatives makes them valuable intermediates in medicinal chemistry. They can undergo various chemical transformations to produce compounds with potential therapeutic applications. For example, Yamada et al. developed efficient synthetic methods for an optically active cyclohexene derivative, showcasing the compound's application in synthesizing an antisepsis agent (Yamada et al., 2006).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of cyclohexenone derivatives, including compounds similar to Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate, have been studied for their potential applications in photonics and optoelectronics. Rashmi et al. synthesized and analyzed the NLO properties of cyclohexenone carboxylate derivatives, highlighting their application as organic saturable absorbers due to their saturable absorption and focusing nature, which are crucial for developing optical devices (Rashmi et al., 2021).

Mechanism of Action

properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-26-22(24)21-19(16-7-5-4-6-8-16)13-17(14-20(21)23)15-9-11-18(25-2)12-10-15/h4-12,14,19,21H,3,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZUZXYVWGQRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376895 |

Source

|

| Record name | Ethyl 1~4~-methoxy-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate | |

CAS RN |

25960-25-2 |

Source

|

| Record name | Ethyl 1~4~-methoxy-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.